molecular formula C9H11F3N2O B8562626 2-Pyridinamine, 6-[(3,3,3-trifluoropropoxy)methyl]-

2-Pyridinamine, 6-[(3,3,3-trifluoropropoxy)methyl]-

Cat. No. B8562626
M. Wt: 220.19 g/mol
InChI Key: LDECQTQYKAFPRI-UHFFFAOYSA-N
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Patent
US07482341B2

Procedure details

This material was prepared in analogy to example 86 step B] from 2,2-dimethyl-N-[6-(3,3,3-trifluoro-propoxymethyl)-pyridin-2-yl]-propionamide (0.2 g) and 3M aqueous NaOH (1.31 mL) as a brown oil (0.159 g). MS (ESI): 221.2 (MH+).
Name
2,2-dimethyl-N-[6-(3,3,3-trifluoro-propoxymethyl)-pyridin-2-yl]-propionamide
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.31 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)(C)C([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][O:13][CH2:14][CH2:15][C:16]([F:19])([F:18])[F:17])[N:7]=1)=O.[OH-].[Na+]>>[F:19][C:16]([F:17])([F:18])[CH2:15][CH2:14][O:13][CH2:12][C:8]1[N:7]=[C:6]([NH2:5])[CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
2,2-dimethyl-N-[6-(3,3,3-trifluoro-propoxymethyl)-pyridin-2-yl]-propionamide
Quantity
0.2 g
Type
reactant
Smiles
CC(C(=O)NC1=NC(=CC=C1)COCCC(F)(F)F)(C)C
Name
Quantity
1.31 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(CCOCC1=CC=CC(=N1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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